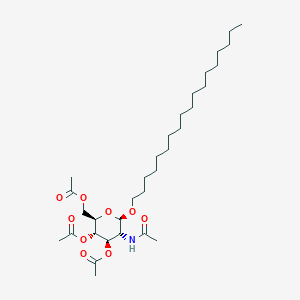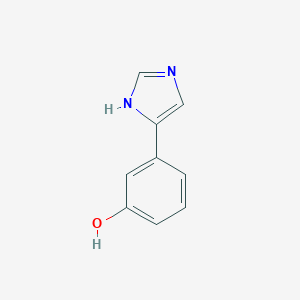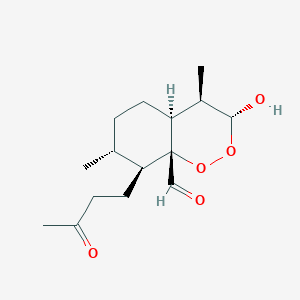
4,4-Bis(Diethoxyphosphoryl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(Diethoxyphosphoryl)butan-1-ol is a chemical compound with the molecular formula C12H28O7P2 and a molecular weight of 346.29 g/mol . It is also known by its IUPAC name, tetraethyl 4-hydroxybutane-1,1-diyldiphosphonate . This compound is primarily used in research and has various applications in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol typically involves the reaction of diethyl phosphite with a suitable butane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The purity of the compound is usually around 95%, and it is available in various packaging options to meet research requirements.
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis(Diethoxyphosphoryl)butan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler phosphonate derivatives.
Substitution: The ethoxy groups can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various alkyl halides or alcohols can be used as reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of phosphonate derivatives.
Scientific Research Applications
4,4-Bis(Diethoxyphosphoryl)butan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol involves its ability to introduce phosphonate groups into organic molecules. This can alter the electrical properties of the molecules, making them useful in various applications such as electronics and materials science. The compound can also interact with biological systems, potentially disrupting bacterial cell walls and exhibiting antibacterial properties.
Comparison with Similar Compounds
4-Hydroxybutylphosphonic acid: Similar in structure but lacks the diethoxy groups.
Diethyl phosphite: A simpler phosphonate compound used in similar applications.
Tetraethyl methylenediphosphonate: Another phosphonate derivative with different functional groups.
Properties
IUPAC Name |
4,4-bis(diethoxyphosphoryl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O7P2/c1-5-16-20(14,17-6-2)12(10-9-11-13)21(15,18-7-3)19-8-4/h12-13H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADQNGBXPIXCSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCCO)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine)](/img/structure/B138993.png)




![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)


